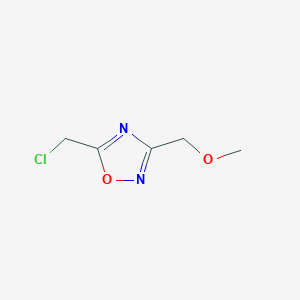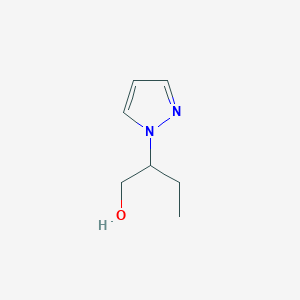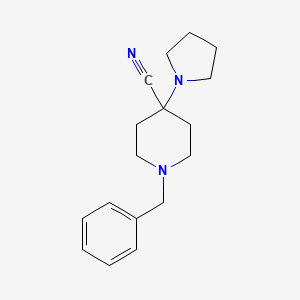
N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like its CAS number. It may also include information on the compound’s appearance and odor.
Synthesis Analysis
Synthesis analysis involves detailing the methods and reagents used to synthesize the compound. This can include multi-step syntheses, with each step involving different reagents and conditions.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include its reactivity with various reagents, its behavior under different conditions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility, and stability. It can also include studying the compound’s spectroscopic properties.Applications De Recherche Scientifique
Singlet Oxygen Quenching : A study by Baciocchi et al. (2006) investigated the quenching of singlet oxygen by tertiary aliphatic amines, including α-methyl-substituted N-methylpiperidines. The study found that increasing the number of α-methyl groups slightly decreases the rate of singlet oxygen quenching, highlighting the importance of steric effects over electronic effects in this process (Baciocchi et al., 2006).
Corrosion Inhibition : Babić-Samardžija et al. (2005) explored N-heterocyclic amines as corrosion inhibitors for iron in perchloric acid. The study includes compounds like 2-methylpiperidine, highlighting the role of these amines in reducing corrosion in industrial applications (Babić-Samardžija et al., 2005).
Oxidation of Secondary Amines to Nitrones : Murahashi et al. (2003) conducted a study on the oxidation of secondary amines, including 2-methylpiperidine, to nitrones. This research contributes to the understanding of the chemical transformation processes of these amines (Murahashi et al., 2003).
Chemical Shift Effects in NMR Spectroscopy : Duthaler et al. (1977) investigated the effects of methyl-substitution on piperidines' nitrogen-15 NMR chemical shifts. This study is relevant for understanding how structural modifications, like those in N-methylpiperidine derivatives, affect NMR spectroscopic analysis (Duthaler et al., 1977).
Synthesis and Stereochemistry of Piperidines : Denisenko et al. (1979) studied the formation and stereochemical properties of N-substituted 3,5-dibenzoyl-4-phenylpiperidines, illustrating the synthesis and analysis of complex piperidine derivatives (Denisenko et al., 1979).
Reductive Amination and Amine Synthesis : Research by Senthamarai et al. (2018) on the synthesis of N-methyl- and N-alkylamines through reductive amination using cobalt oxide nanoparticles provides insights into efficient methods for amine synthesis, which can include derivatives of N-methylpiperidine (Senthamarai et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity, its potential for causing harm to the environment, and precautions that need to be taken while handling it.
Orientations Futures
Future directions could involve suggesting further studies that could be done with the compound. This could include suggesting modifications to its structure to enhance its properties, studying its behavior under different conditions, or investigating its potential applications.
Propriétés
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-11-5-4-6-14(12(11)2)16(3)13-7-9-15-10-8-13/h11-15H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQVPELTBHOUKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)N(C)C2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1344427.png)
![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)
![Ethyl 3-[ethyl(methyl)amino]butanoate](/img/structure/B1344435.png)
![N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B1344439.png)

![3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1344442.png)
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B1344443.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B1344445.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide](/img/structure/B1344446.png)

![3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1344449.png)
